Carpropamid
Overview
Description
Synthesis Analysis
Carpropamid synthesis involves complex chemical processes that have been refined over time. Notable methods include the concise total synthesis of (+)-carpamic acid, a key component of Carpropamid, through an efficient enantioselective synthesis involving a cross-metathesis (CM) reaction followed by cyclizing reductive amination to form the piperidine ring (Randl & Blechert, 2004). Other approaches include the synthesis from (+)-alanine, employing intramolecular and reductive amination of acyclic amino ketone as key steps (Masuda, Tashiro, & Mori, 2006), and modifications to the amine part of carpropamid, demonstrating the versatility in synthesizing its components for enhanced activity (Kagabu et al., 2007).
Molecular Structure Analysis
The molecular structure of Carpropamid is characterized by its piperidine ring, which is crucial for its biological activity. The synthesis processes often focus on constructing this ring with high enantioselectivity and efficiency, indicating the importance of this structural feature in the compound’s fungicidal action. The structural analyses through synthetic methods highlight the compound's complexity and the synthetic ingenuity required to assemble it.
Chemical Reactions and Properties
Carpropamid undergoes various chemical reactions, including cross-metathesis and cyclizing reductive amination, to achieve its active form. The compound's ability to inhibit the growth of Magnaporthe grisea is attributed to its specific chemical structure, which interacts with the fungal cells to inhibit vital processes. The resistance mechanism involves a mutation in the fungus, indicating that Carpropamid’s action is highly specific to its target (Takagaki et al., 2004).
Physical Properties Analysis
The physical properties of Carpropamid, such as solubility, stability, and distribution in the plant tissue, play a significant role in its effectiveness as a fungicide. Studies on its uptake and translocation in rice have shown that Carpropamid is readily absorbed and translocated to different parts of the plant, contributing to its efficacy in controlling rice blast disease (Rohilla, Singh, & Singh, 2001).
Scientific Research Applications
Inhibition of Fungal Melanin Biosynthesis : Carpropamid acts as a tight-binding inhibitor of scytalone dehydratase, an enzyme crucial in fungal melanin biosynthesis in Pyricularia oryzae, which causes rice blast disease (Nakasako et al., 1998). It inhibits pigmentation in Pyricularia oryzae and Verticillium dahliae by hindering the dehydration of scytalone and vermelone in the melanin biosynthesis pathway (Kurahashi et al., 1998).
Enhancement of Plant Defense Mechanisms : Carpropamid can enhance the accumulation of phytoalexins, momilactone A and sakuranetin, in rice leaves during rice blast infection. This suggests a dual mode of action - inhibiting melanin biosynthesis and enhancing plant defense responses (Araki & Kurahashi, 1999).
Control of Various Plant Diseases : Modified variants of Carpropamid with halo-substituted thiophenylethyl have shown efficacy in controlling gray mold, downy mildew, and leaf rust on cucumber and wheat (Kagabu et al., 2009).
Effect on Fungal Melanization and Infection : Carpropamid inhibits appressorial and colonial melanization in Colletotrichum lagenarium, responsible for rice blast, thereby affecting the infection process (Tsuji et al., 1997).
Reducing Secondary Infection : It also hinders spore liberation in Pyricularia, thus reducing secondary infection in rice (Kurahashi et al., 1999).
Chemical Structure and Efficacy : The active component of Carpropamid is identified as (1S,3R)-N-[(R)-1-(4-chlorophenyl)ethyl]-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxamide (Koketsu et al., 1999).
Soil Interaction : In terms of environmental interaction, Carpropamid exhibits high adsorption in soil and is desorbed in about 22-26% of the adsorbed volume over four desorption cycles (Shabeer & Gupta, 2011).
Mechanism of Resistance : Resistance to Carpropamid in rice blast fungus is linked to the Val75Met mutation in scytalone dehydratase, its primary target (Yamada et al., 2004).
Uptake and Translocation in Plants : Carpropamid is readily absorbed and translocated throughout rice seedlings, acting as an anti-penetrant against fungi (Rohilla et al., 2001).
properties
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDMAYSSBPYBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057922 | |
Record name | Carpropamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carpropamid | |
CAS RN |
104030-54-8 | |
Record name | Carpropamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carpropamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carpropamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.